2-(3-Phenylallylidene)-3,4-dihydronaphthalen-1(2H)-one
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Overview
Description
2-(3-Phenylallylidene)-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of a phenylallylidene group attached to a dihydronaphthalenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Phenylallylidene)-3,4-dihydronaphthalen-1(2H)-one typically involves the condensation of 3-phenylpropionaldehyde with 3,4-dihydronaphthalen-1(2H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is heated to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Phenylallylidene)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-(3-Phenylallylidene)-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-Phenylallylidene)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-Propenal, 3-phenyl-: This compound shares a similar phenylallylidene group but differs in its core structure.
1-Arylidene-3,4-dihydro-3-(phenylallylidene)-naphthalen-2(1H)-ones: These compounds are structurally related and have been studied for their anti-neoplastic properties.
Uniqueness
2-(3-Phenylallylidene)-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
14756-04-8 |
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Molecular Formula |
C19H16O |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
(2E)-2-[(E)-3-phenylprop-2-enylidene]-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C19H16O/c20-19-17(11-6-9-15-7-2-1-3-8-15)14-13-16-10-4-5-12-18(16)19/h1-12H,13-14H2/b9-6+,17-11+ |
InChI Key |
OQYGAUAQOPHTES-OEMBIGBOSA-N |
Isomeric SMILES |
C1C/C(=C\C=C\C2=CC=CC=C2)/C(=O)C3=CC=CC=C31 |
Canonical SMILES |
C1CC(=CC=CC2=CC=CC=C2)C(=O)C3=CC=CC=C31 |
Origin of Product |
United States |
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